molecular formula C15H18N6O2S B2708419 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 2034342-54-4

3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2708419
CAS No.: 2034342-54-4
M. Wt: 346.41
InChI Key: NDPVHRUQCGKURM-UHFFFAOYSA-N
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Description

3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines several functional groups, including a triazole ring, a pyrrolidinone moiety, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidinone.

    Incorporation of the Thiophene Ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the azetidine scaffold.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the pyrrolidinone moiety, potentially yielding alcohols or amines.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the triazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce triazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could enhance the performance of industrial processes or products.

Mechanism of Action

The mechanism of action of 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(phenyl)azetidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(furan-2-yl)azetidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds with different aromatic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c22-14-4-1-5-19(14)7-11-8-21(18-17-11)12-9-20(10-12)15(23)16-13-3-2-6-24-13/h2-3,6,8,12H,1,4-5,7,9-10H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPVHRUQCGKURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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